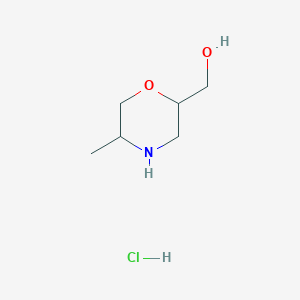
(5-Methylmorpholin-2-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylmorpholin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl group and a methanol group attached to the morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylmorpholin-2-yl)methanol hydrochloride typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Methylmorpholin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary amines.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce secondary amines .
Applications De Recherche Scientifique
(5-Methylmorpholin-2-yl)methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-Methylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Morpholine: A parent compound with similar structural features but lacks the methyl and methanol groups.
N-Methylmorpholine: Similar to morpholine but with a methyl group attached to the nitrogen atom.
2-Methylmorpholine: A structural isomer with the methyl group attached to the second carbon of the morpholine ring.
Uniqueness: (5-Methylmorpholin-2-yl)methanol hydrochloride is unique due to the presence of both a methyl group and a methanol group on the morpholine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Propriétés
Numéro CAS |
1956369-21-3 |
|---|---|
Formule moléculaire |
C6H14ClNO2 |
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
(5-methylmorpholin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5-4-9-6(3-8)2-7-5;/h5-8H,2-4H2,1H3;1H |
Clé InChI |
ANHSOVKVDCYFOR-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(CN1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



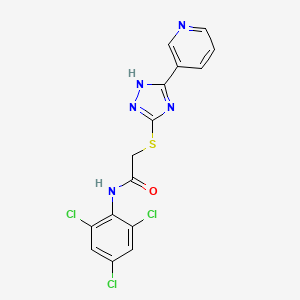
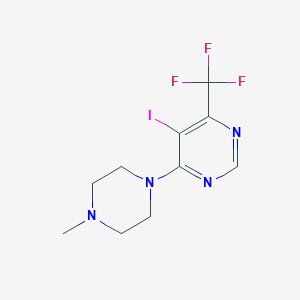
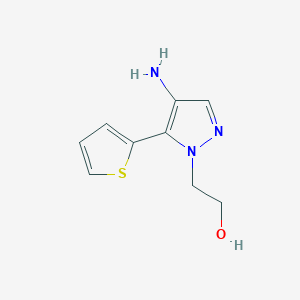

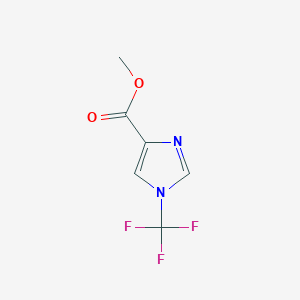
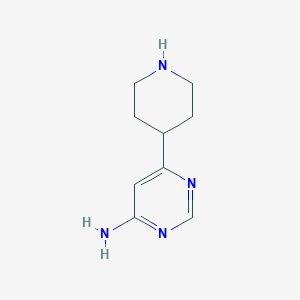

![[(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B11779360.png)
![Isoxazolo[5,4-c]pyridazin-3-amine](/img/structure/B11779371.png)
![5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11779374.png)



